molecular formula C16H15N5O2S B15079027 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15079027
M. Wt: 341.4 g/mol
InChI Key: SFBSQZWYLDSABW-VCHYOVAHSA-N
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Description

4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and materials science. This compound is characterized by its triazole ring, which is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,4-dimethoxybenzaldehyde with 3-amino-5-(3-pyridinyl)-1,2,4-triazole-3-thiol. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, which can disrupt cellular processes. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dimethoxy groups can enhance its solubility and potentially improve its interaction with biological targets compared to other similar compounds .

Properties

Molecular Formula

C16H15N5O2S

Molecular Weight

341.4 g/mol

IUPAC Name

4-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H15N5O2S/c1-22-13-6-5-11(14(8-13)23-2)10-18-21-15(19-20-16(21)24)12-4-3-7-17-9-12/h3-10H,1-2H3,(H,20,24)/b18-10+

InChI Key

SFBSQZWYLDSABW-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3)OC

Origin of Product

United States

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